molecular formula C10H15Cl3N2 B1471235 2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride CAS No. 1788601-98-8

2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride

Cat. No. B1471235
M. Wt: 269.6 g/mol
InChI Key: RDTYXMIKPSYZSZ-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride is a chemical compound with the CAS Number: 1788601-98-8 . It has a molecular weight of 269.6 . The IUPAC name for this compound is N1-(2,3-dichlorophenyl)-N2,N2-dimethylethane-1,2-diamine hydrochloride .


Molecular Structure Analysis

The InChI code for 2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride is 1S/C10H14Cl2N2.ClH/c1-14(2)7-6-13-9-5-3-4-8(11)10(9)12;/h3-5,13H,6-7H2,1-2H3;1H . This code provides a way to encode the molecular structure using a standard textual notation.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the synthetic routes involving reactions of chloral with substituted anilines, leading to various intermediates and products. This research highlights the synthetic versatility of chloral-derived compounds and their potential utility in chemical synthesis (Issac & Tierney, 1996).

Antioxidant Evaluation

  • Isoxazolone derivatives, known for their significant biological and medicinal properties, are synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. This research into multi-component reactions further emphasizes the role of aniline derivatives in creating compounds with potential antioxidant activities (Laroum et al., 2019).

Environmental and Health Considerations

  • The genotoxic activities of aniline and its metabolites have been studied to understand their relationship with carcinogenicity, particularly in the spleen of rats. This review delves into the complexities of determining the direct genotoxic potential of aniline derivatives and their implications for health and safety (Bomhard & Herbold, 2005).

Applications in Energy and Material Science

  • Investigations into haloaluminate room-temperature ionic liquids (RTILs) and their mixtures with other solvents, such as dimethylsulfone, highlight their potential applications in electrochemical technology, including electroplating and energy storage. This research underscores the importance of exploring novel solvent systems for advanced technological applications (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-N',N'-dimethylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2.ClH/c1-14(2)7-6-13-9-5-3-4-8(11)10(9)12;/h3-5,13H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTYXMIKPSYZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C(=CC=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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